molecular formula C10H13NO B8676222 2-Tetrahydrofuran-2-yl-aniline

2-Tetrahydrofuran-2-yl-aniline

Cat. No.: B8676222
M. Wt: 163.22 g/mol
InChI Key: IHKGQAUPMXBYBL-UHFFFAOYSA-N
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Description

2-Tetrahydrofuran-2-yl-aniline is an aromatic amine derivative featuring a tetrahydrofuran (THF) ring attached to the aniline moiety at the 2-position.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-(oxolan-2-yl)aniline

InChI

InChI=1S/C10H13NO/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10H,3,6-7,11H2

InChI Key

IHKGQAUPMXBYBL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline

  • Structure : Aniline with a THF-substituted 1,3,4-oxadiazole ring at the 2-position.
  • Molecular Formula : C₁₁H₁₃N₃O₂
  • Molecular Weight : 219.24 g/mol
  • Key Features : The oxadiazole ring enhances rigidity and may improve binding affinity in drug candidates. It is marketed as a pharmaceutical intermediate, suggesting utility in medicinal chemistry .

N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline

  • Structure : Aniline with a THF-methoxy group at the 2-position and an N-(2-fluorobenzyl) substituent.
  • Molecular Formula: C₁₈H₂₀FNO₂
  • Molecular Weight : 301.35 g/mol
  • The methoxy-THF moiety may modulate electronic properties, affecting reactivity in coupling reactions .

2-[(Tetrahydrofuran-2-ylmethyl)thio]aniline

  • Structure : Aniline with a THF-methylthio group at the 2-position.
  • Molecular Formula: C₁₁H₁₅NOS
  • Molecular Weight : 209.31 g/mol
  • Key Features : The thioether linkage introduces sulfur-based nucleophilicity, which could facilitate redox reactions or metal coordination. Its lower molecular weight suggests improved solubility compared to bulkier analogs .

N-{2-[2-(tert-Butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline

  • Structure: Aniline with a THF-methoxy group at the 3-position and a bulky tert-butylphenoxyethyl chain.
  • Molecular Formula : C₂₃H₃₀N₂O₃ (estimated)
  • Molecular Weight : ~382.5 g/mol (estimated)
  • This derivative is explicitly noted for research applications, indicating exploratory use in drug discovery .

Data Table: Comparative Analysis of Key Attributes

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Potential Applications
2-Tetrahydrofuran-2-yl-aniline (Base) C₁₀H₁₃NO 163.22 THF ring at 2-position Pharmaceutical intermediates
2-(5-THF-1,3,4-oxadiazol-2-yl)aniline C₁₁H₁₃N₃O₂ 219.24 Oxadiazole-THF hybrid Drug synthesis
N-(2-Fluorobenzyl)-2-(THF-methoxy)aniline C₁₈H₂₀FNO₂ 301.35 Fluorobenzyl, THF-methoxy CNS-targeting agents
2-[(THF-methyl)thio]aniline C₁₁H₁₅NOS 209.31 Thioether-THF linkage Redox-active intermediates
N-{2-[2-(tert-Butyl)phenoxy]ethyl}-3-THF-aniline C₂₃H₃₀N₂O₃ ~382.5 Bulky tert-butyl, THF-methoxy Research compounds

Research Findings and Implications

  • Electronic Effects : The THF group’s electron-donating nature increases the electron density of the aniline ring, favoring electrophilic substitution reactions. However, substituents like oxadiazole (electron-withdrawing) or fluorobenzyl (electron-deficient) counterbalance this effect .
  • Application Trends : Bulkier derivatives (e.g., tert-butyl-substituted) are prioritized in exploratory research, while simpler analogs (e.g., thioether-THF) may serve as functional intermediates in catalysis or material science .

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